molecular formula C15H12OS B8570394 3-(4-methoxy-phenyl)-benzo[b]thiophene

3-(4-methoxy-phenyl)-benzo[b]thiophene

カタログ番号: B8570394
分子量: 240.3 g/mol
InChIキー: HULPPSASFRRIEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-methoxy-phenyl)-benzo[b]thiophene: is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenyl ring at the 4-position. Benzothiophenes are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxy-phenyl)-benzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 2-(4-methoxyphenyl)thiophene-3-carboxylic acid using a dehydrating

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 3-(4-methoxy-phenyl)-benzo[b]thiophene can be achieved through various methods, including acid-catalyzed cyclization and regioselective reactions involving starting materials like 4-methoxyacetophenone. The compound's structure allows for modifications that enhance its biological activity, making it a versatile scaffold in drug design.

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Acid-catalyzed cyclization31
Pd-catalyzed cross-coupling80
Wittig reaction with acyl chloridesVaries

Research has shown that compounds containing the benzo[b]thiophene moiety exhibit a variety of biological activities, including anti-tubercular, anti-cancer, and cholinesterase inhibitory effects.

Anti-Tubercular Activity

Studies indicate that derivatives of benzo[b]thiophene are effective against Mycobacterium tuberculosis. For instance, compounds from the benzothiophene-1,1-dioxide series demonstrated inhibition of bacterial growth under aerobic conditions, with some exhibiting low cytotoxicity to eukaryotic cells. The minimum inhibitory concentration (MIC) values for these compounds were as low as 2.6 µM, indicating significant anti-tubercular potential .

Table 2: Anti-Tubercular Activity of Derivatives

CompoundMIC (µM)Cytotoxicity (TC50 µM)Reference
3-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide2.60.1
Other oxadiazoles3–8Not specified

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. Research indicates that certain derivatives can disrupt cellular integrity and affect glucose metabolism in cancer cells. For example, specific indole-linked chalcones based on benzothiophene showed promise as tubulin polymerization inhibitors .

Table 3: Anti-Cancer Activity Findings

CompoundMechanism of ActionReference
Indole-linked chalconesDisrupts cellular integrity
Benzothiophene derivativesTubulin polymerization inhibition

Cholinesterase Inhibition

Recent studies have highlighted the potential of benzothiophene-chalcone hybrids as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. These compounds exhibited varying degrees of inhibition against acetylcholinesterase and butyrylcholinesterase.

Table 4: Cholinesterase Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Benzothiophene-chalcone hybrid62.1024.35
Galantamine (reference compound)28.08Not applicable

Future Directions and Case Studies

The ongoing exploration of this compound derivatives suggests promising avenues for future research. The combination of structural modifications and biological evaluations can lead to the development of novel therapeutics targeting tuberculosis, cancer, and neurodegenerative disorders.

Case Study: Development as an Anti-Tubercular Agent

In a focused study on the benzothiophene-1,1-dioxide series, researchers synthesized various derivatives and assessed their activity against Mycobacterium tuberculosis. The findings revealed that specific substitutions at the C-3 position significantly influenced both potency and selectivity, paving the way for targeted drug design strategies tailored to combat resistant strains of tuberculosis .

特性

分子式

C15H12OS

分子量

240.3 g/mol

IUPAC名

3-(4-methoxyphenyl)-1-benzothiophene

InChI

InChI=1S/C15H12OS/c1-16-12-8-6-11(7-9-12)14-10-17-15-5-3-2-4-13(14)15/h2-10H,1H3

InChIキー

HULPPSASFRRIEG-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)C2=CSC3=CC=CC=C32

製品の起源

United States

Synthesis routes and methods I

Procedure details

Mix 3-bromobenzo[b]thiophene (5.83 g, 27.4 mmol), tetrakis(triphenylphosphine)palladium (O) (1.00 g, 0.865 mmol) and toluene (60 mL) and purge with nitrogen. Rapidly, add a 2 M aqueous solution of sodium carbonate (27 mL) and purge with nitrogen. Add a solution of 4-methoxyphenylboronic acid (4.57 g, 30.1 mmol) in methanol (13 mL), purge with nitrogen and heat at a gentle reflux for 4.5 hours. Let cool and stir at room temperature, overnight. TLC (30% dicloromethane in heptane) shows that all starting material is consumed. Dilute reaction mixture with ethyl acetate (100 mL). Wash with 2 M sodium carbonate (75 mL), water (75 mL), saturated sodium chloride (75 mL), dry (MgSO4) and concentrate (in vacuo) to give a residue. Purify the residue by column (silica) chromatography (20% dichloromethane in heptane) to give a mixture as a residue. Dissolve the residue in 30% ether in heptane, filter, evaporate and dry (0.5 mm Hg, room temperature) to give the title compound as a clear oil (5.47 g, 83% Yield).
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of butyl lithium in hexane (15 ml, 1.6M; 24 mmole) was added to a stirred solution of 3-bromobenzothiophene (5 g, 23.5 mmole) in diethyl ether (70 ml) at -78° C. The mixture was stirred at -75° C. for 30 minutes and then a solution of anhydrous zinc chloride (3.2 g, 23.5 mmoles) in diethyl ether (70 ml) was added. The mixture was maintained at -70° C. for a further 30 minutes and 4-iodoanisole (5.2 g, 22.2 mmole) and tetrakis triphenylphosphine palladium (0) (1.4 g, 1.2 mmole) were then added. The reaction mixture was allowed to warm to room temperature and after one hour 2N hydrochloric acid (50 ml) was added. The organic phase was separated, washed with water (2×50 ml) and dried. The solvent was evaporated and the crude product chromatographed on silica to obtain the desired product (2.7 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium (0)
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
3.2 g
Type
catalyst
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。